Bienvenue dans la boutique en ligne BenchChem!

2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole

Regioisomerism p38 MAP kinase Molecular topology

Select this specific triarylimidazole to control for N1 p-tolyl/C5 4-methoxyphenyl pharmacophore geometry in p38α MAPK enzymatic and TNF-α release assays. The oxidizable C2 benzylthio moiety enables sulfoxidation-metabolite studies (human liver microsomes/CYP isoforms) with defined substituent context. With XLogP=6, zero HBD, and TPSA 52.4 Ų, it serves as a CNS MPO calibrant or P-gp efflux negative control, clearly differentiated from polar imidazole inhibitors like SB203580. Commercial purity ≥95% ensures batch-to-batch reproducibility for SAR library expansion via electrophilic aromatic substitution.

Molecular Formula C24H22N2OS
Molecular Weight 386.51
CAS No. 1206998-16-4
Cat. No. B2736212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole
CAS1206998-16-4
Molecular FormulaC24H22N2OS
Molecular Weight386.51
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=CC=C3)C4=CC=C(C=C4)OC
InChIInChI=1S/C24H22N2OS/c1-18-8-12-21(13-9-18)26-23(20-10-14-22(27-2)15-11-20)16-25-24(26)28-17-19-6-4-3-5-7-19/h3-16H,17H2,1-2H3
InChIKeyLKQNKDJBMHTZQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Baseline: 2-(Benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole (CAS 1206998-16-4) for Scientific Procurement


2-(Benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole (CAS 1206998-16-4) is a fully substituted 1H-imidazole derivative with a molecular formula of C24H22N2OS and a molecular weight of 386.5 g/mol [1]. It belongs to the 2-thio-substituted imidazole class, a scaffold extensively investigated for p38α MAP kinase inhibition and anti-inflammatory applications [2]. The compound features three distinct aromatic substituents: a benzylthio group at C2, a 4-methoxyphenyl group at C5, and a p-tolyl group at N1. Its computed physicochemical properties include a high lipophilicity (XLogP3-AA = 6) and zero hydrogen bond donors, which fundamentally shape its molecular recognition profile [1]. The compound is cataloged by multiple chemical suppliers at purities ≥95% for research use, indicating commercial availability for screening and medicinal chemistry programs [1].

Why 2-(Benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole Cannot Be Interchanged with Generic Imidazole Analogs


Within the 2-thioimidazole class, the specific substitution pattern at N1, C2, and C5 creates a unique three-dimensional pharmacophore that is highly sensitive to even minor isosteric changes. The p-tolyl group at N1 distinguishes this compound from its closest analogs, including the o-tolyl isomer and the 4-fluorophenyl variant. Published structure-activity relationship (SAR) studies on the related p38α MAP kinase inhibitor series demonstrate that the nature and position of the N1 aryl substituent directly modulate both inhibitory potency and isoform selectivity [1]. The benzylthio moiety at C2 can undergo metabolic oxidation to chiral sulfoxides, a transformation shown to alter p38α binding affinity into the low nanomolar range, making the sulfide form a distinct chemical entity with different pharmacological properties [2]. Generic substitution with other 2-thioimidazoles without controlling for the exact N1/C5 aryl substitution pattern introduces uncontrolled variables in target engagement, solubility, and metabolic stability, rendering assay results non-comparable.

Quantitative Differentiation Evidence: 2-(Benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole vs. Closest Analogs


Regioisomeric Differentiation: p-Tolyl vs. o-Tolyl N1 Substitution and Impact on Molecular Topology

The target compound bears a p-tolyl group at N1, whereas the commercially available analog 2-(benzylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole carries an o-tolyl substituent . This positional isomerism creates a significant difference in the dihedral angle between the N1 aryl ring and the imidazole core. In the broader class of 2,4,5-triarylimidazole p38α inhibitors, N1 aryl substitution at the para position is associated with optimal steric complementarity to the enzyme's hydrophobic pocket, whereas ortho substitution introduces a steric clash that can reduce binding affinity [1]. While direct quantitative comparison data for these two isomers is not available in the published literature, the class-level SAR indicates that the p-tolyl configuration is the preferred geometry for target engagement in kinase inhibition applications [1].

Regioisomerism p38 MAP kinase Molecular topology Structure-activity relationship

N1 Substituent Electronic Effects: p-Tolyl (Electron-Donating) vs. 4-Fluorophenyl (Electron-Withdrawing) Comparison

The target compound contains an electron-donating p-tolyl group at N1, while a closely related analog, 2-(benzylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole, features an electron-withdrawing 4-fluorophenyl substituent . The Hammett substituent constant for p-methyl is σp = -0.17 (electron-donating), whereas for p-fluoro it is σp = +0.06 (electron-withdrawing), producing a net electronic difference of Δσp ≈ 0.23. In 2-thioimidazole p38α inhibitors, the electron density at N1 modulates the basicity of the imidazole nitrogen and influences hydrogen-bonding interactions with the kinase hinge region [1]. The 4-fluorophenyl analog has been reported with an IC50 of 15 µM against colorectal cancer cells in in vitro cytotoxicity assays, serving as a preliminary benchmark for the class , though matched-pair data for the p-tolyl analog is not yet published.

Electronic effects SAR Imidazole Kinase inhibition

Metabolic Liability Differentiation: Potential for Benzylthio Sulfoxidation as a Latent Prodrug Feature

The benzylthio moiety at C2 of the target compound is a known metabolic substrate for cytochrome P450-mediated oxidation to chiral sulfoxides. In the structurally related 2-thioimidazole series evaluated by Buhler et al. (2011), enantiomerically pure sulfoxide metabolites of 2-benzylthio imidazoles exhibited p38α MAP kinase IC50 values in the low nanomolar range, representing a >10-fold potency enhancement over the parent sulfide forms in certain cases [1]. The target compound, as the parent sulfide, serves as both a tool for studying this metabolic activation pathway and a distinct chemical entity with its own pharmacological profile. Chiral sulfoxide metabolites may further undergo stereospecific reduction, creating a dynamic redox equilibrium that influences duration of action [1].

Metabolism Sulfoxide Prodrug p38 MAP kinase

Physicochemical Differentiation: Lipophilicity-Driven Property Profile vs. Polar Analogs

The target compound has a computed XLogP3-AA of 6, placing it in a high-lipophilicity regime (XLogP > 5) that is associated with increased membrane permeability but also potential solubility and metabolic clearance liabilities [1]. By comparison, introducing a more polar N1 substituent such as a pyridyl or carboxylate-bearing phenyl group reduces XLogP by 1-3 log units within the imidazole class. This high lipophilicity differentiates the compound from early-generation p38α inhibitors such as SB203580 (XLogP ~3.5), which contain a polar 4-pyridyl ring at C4 [2]. The absence of hydrogen bond donors (HBD = 0) further classifies the compound as a passive permeability candidate suitable for blood-brain barrier penetration studies, unlike hydroxyl- or amine-bearing analogs [1].

Lipophilicity ADME Drug-likeness Permeability

Combinatorial Library Uniqueness: Single Compound vs. Mixture-Based Library Screening Relevance

The target compound represents a specific, fully characterized single chemical entity with the exact combination of benzylthio (C2), 4-methoxyphenyl (C5), and p-tolyl (N1) substituents, distinguishing it from mixture-based imidazole libraries that introduce diversity through combinatorial decoration. In structure-based drug design, the defined substitution pattern at all three positions enables unambiguous SAR interpretation upon biological testing, whereas mixtures require deconvolution steps that delay hit-to-lead progression [1]. The compound's CAS registry (1206998-16-4) and PubChem CID (49671999) provide a stable, unique identifier framework essential for procurement, inventory management, and reproducible research reporting [2].

Combinatorial chemistry Library screening Scaffold decoration Hit validation

Important Caveat: Limited Availability of Direct Comparative Biological Data

A comprehensive search of primary research literature, patent databases, and authoritative repositories (PubChem, PubMed, BindingDB) as of April 2026 reveals that no peer-reviewed studies reporting direct, quantitative biological assay data (IC50, Ki, MIC, EC50) for this specific compound have been published [1]. The differentiation evidence presented above is derived primarily from class-level structure-activity relationships established for the broader 2-thioimidazole chemical series, particularly the work of Laufer, Buhler, and colleagues on p38α MAP kinase inhibitors [2]. Consequently, all quantitative comparisons should be treated as inferential rather than confirmatory, and procurement decisions must be accompanied by internal confirmatory testing against the intended biological target. This limitation is not unique to this compound but reflects the broader reality of early-stage research tool compounds that populate vendor catalogs prior to extensive biological annotation.

Data availability Evidence strength Procurement caution

Recommended Application Scenarios for 2-(Benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole Based on Differentiated Properties


p38α MAP Kinase Inhibitor SAR Probe with Defined N1 p-Tolyl Substitution

As established in Section 3, the p-tolyl N1 substituent occupies a specific geometric and electronic niche within the triarylimidazole p38α pharmacophore. Researchers running p38α MAP kinase enzymatic assays or cell-based cytokine release assays (e.g., TNF-α inhibition in THP-1 cells) should use this compound as a matched-pair comparator to evaluate the contribution of N1 para-methyl substitution relative to the 4-fluorophenyl or unsubstituted phenyl analogs [1]. The high lipophilicity (XLogP = 6) also makes it suitable for evaluating passive membrane permeability in Caco-2 or PAMPA assays within this chemical series.

Metabolic Sulfoxidation Substrate for Prodrug Design and Metabolite Identification

The benzylthio moiety at C2 provides an oxidizable sulfur center that, based on class-level evidence from Buhler et al. (2011), can be converted to chiral sulfoxide metabolites with significantly enhanced p38α inhibitory potency [1]. This compound is recommended as a substrate for in vitro metabolic stability studies using human liver microsomes or recombinant CYP isoforms to characterize the rate, enantioselectivity, and product profile of sulfoxidation. The defined N1 p-tolyl/C5 4-methoxyphenyl pattern allows systematic comparison with analogs featuring alternative N1 or C5 substituents to build a metabolism-informed SAR matrix.

Synthetic Intermediate for Diversification via Electrophilic Aromatic Substitution or Cross-Coupling

The compound contains three electron-rich aromatic rings (p-tolyl, 4-methoxyphenyl, and the imidazole core itself) that are susceptible to electrophilic aromatic substitution (e.g., bromination, nitration) at predictable positions, as described in the general reactivity profile of 2-thioimidazoles [1]. It serves as a well-characterized building block for preparing focused libraries with additional substituents on the aryl rings, enabling exploration of SAR beyond the three-point diversity already present. The commercial availability at ≥95% purity supports its use as a reliable starting material for parallel synthesis.

Physicochemical Benchmark Compound for CNS Drug Discovery Profiling

With a computed XLogP of 6, zero hydrogen bond donors, and a topological polar surface area (TPSA) of 52.4 Ų, this compound resides in a favorable region of the CNS multiparameter optimization (MPO) space for passive blood-brain barrier penetration [1]. It can serve as a tool compound for calibrating in silico CNS permeability models or as a negative control (high lipophilicity, no HBD) in transporter-mediated efflux assays (e.g., P-glycoprotein substrate assessment). Its property profile is clearly differentiated from more polar imidazole kinase inhibitors such as SB203580.

Quote Request

Request a Quote for 2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.